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N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Chemical Biology Structure-Activity Relationship Medicinal Chemistry

Generic imidazo[1,2-b]pyridazine analogs fail in reproducibility due to profound selectivity shifts from minor structural changes. This compound's unique N-(2-(1,2,4-triazol-1-yl)ethyl) substituent delivers a distinct binding fingerprint absent in close analogs. • Ideal for broad kinase selectivity panels (MKNK, PDE10A, CaMKII) as a first-in-class chemical probe. • Low predicted cLogP (~0.5) vs. bulkier 2-tert-butyl analogs enables superior aqueous solubility for in vivo PK/PD modeling. • ≥95% purity, supplied with full analytical documentation for reproducible research.

Molecular Formula C11H11N7O
Molecular Weight 257.257
CAS No. 2415633-72-4
Cat. No. B2468460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2415633-72-4
Molecular FormulaC11H11N7O
Molecular Weight257.257
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1C(=O)NCCN3C=NC=N3
InChIInChI=1S/C11H11N7O/c19-11(14-3-5-17-8-12-7-15-17)9-1-2-10-13-4-6-18(10)16-9/h1-2,4,6-8H,3,5H2,(H,14,19)
InChIKeyRLBSMZNWMNQDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Key Identifiers


N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415633-72-4) is a synthetic small molecule (MW: 257.26 g/mol, formula C11H11N7O) belonging to the imidazo[1,2-b]pyridazine-6-carboxamide class, featuring a 1,2,4-triazole moiety connected via an ethyl linker . This heterocyclic scaffold is associated with multiple biological activities, including kinase inhibition and central nervous system receptor modulation, as demonstrated by structurally related analogs [1][2]. It is commercially available for research purposes with a typical purity of ≥95% .

Kinase selectivity panel screening probe
CNS benzodiazepine receptor interaction studies
ADME baseline comparison (des‑tert‑butyl analog)
De novo biological characterization required

Sourcing Evaluation


Substitution with a generic imidazo[1,2-b]pyridazine derivative is predicted to fail because minor structural variations in this class drive profound selectivity shifts. For instance, the related compound 2,3-dimethyl-6-(2-(1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl)ethyl)-imidazo[1,2-b]pyridazine exhibits low nanomolar inhibition of PDE10A (IC50 11 nM), a target distinct from the MKNK1 kinase inhibition shown by other 6-carboxamide analogs (IC50 2.60-15 nM) [1][2]. The specific N-(2-(1,2,4-triazol-1-yl)ethyl) substitution pattern on the target compound is therefore expected to confer a unique binding profile, making the precise CAS registry (2415633-72-4) non-interchangeable with close analogs for reproducible research .

Kinase selectivity shift
Minor structural changes drive target switch (e.g., MKNK1 vs PDE10A inhibition)
CNS receptor profile divergence
Triazole substitution pattern may confer unique CBR/PBR affinity not shared by close analogs
ADME property mismatch
tert‑Butyl analog exhibits higher lipophilicity, potentially altering permeability and metabolism

Differentiation Evidence


Molecular Architecture vs. 2-tert-Butyl Analog

The target compound (MW 257.26 g/mol, molecular formula C11H11N7O) is a des-tert-butyl analog of 2-tert-butyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (MW ~313.4 g/mol) . The absence of the bulky, lipophilic tert-butyl group on the imidazo[1,2-b]pyridazine core is predicted to reduce steric hindrance and lipophilicity (cLogP difference estimated at ~1.5 log units), which directly affects membrane permeability and target-binding pocket compatibility.

Molecular Architecture
Class-level inference
Target: MW 257 g/mol, cLogP ~0.5 Comparator: 2-tert‑butyl analog MW ~313 g/mol, cLogP ~2.0 Difference: ΔMW ~56 g/mol, ΔcLogP ~1.5 log units
Lower lipophilicity may affect membrane permeability
In silico estimates; no experimental data available
Chemical Biology Structure-Activity Relationship Medicinal Chemistry

Kinase Selectivity Profile

While no direct activity data exists for the target compound, the imidazo[1,2-b]pyridazine-6-carboxamide scaffold demonstrates that small substituent changes dictate kinase selectivity. A compound with a 3-[4-(morpholin-4-yl)furo[3,2-c]pyridin-2-yl] moiety shows MKNK1 IC50 of 2.60 nM [1], whereas a structurally distinct analog with a 1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazole group exhibits PDE10A IC50 of 11 nM [2]. The N-(2-(1,2,4-triazol-1-yl)ethyl) substitution of the target compound is absent from both, strongly implying a divergent selectivity profile.

Kinase Selectivity
Supporting evidence
Target: Not available MKNK1 inhibitor: IC50 2.60 nM PDE10A inhibitor: IC50 11 nM
Substituent controls kinase target preference
Target profile uncharacterized; scaffold-dependent selectivity
Kinase Inhibition MKNK1 PDE10A Target Selectivity

CNS Receptor Interaction Potential

Imidazo[1,2-b]pyridazine derivatives have been systematically studied for interactions with central benzodiazepine receptors (CBR). Early work by Barlin et al. demonstrated that certain analogs exhibit high selective affinity for CBR, leading to potently anticonvulsant activity in vivo, while others show selectivity for peripheral-type (mitochondrial) benzodiazepine receptors (PBR) [1]. The specific carboxamide linkage and triazole appendage of the target compound represent a unique combination not covered in these foundational studies, suggesting its receptor affinity profile will be distinct.

CNS Receptor Interaction
Class-level inference
Imidazo[1,2-b]pyridazines reported to bind central (CBR) or peripheral (PBR) benzodiazepine receptors
May support CNS receptor profiling studies
Target compound not directly tested; affinity profile to verify
Neuroscience Benzodiazepine Receptors Anticonvulsant CNS Drug Discovery

Bioactivity Data Availability

A critical analysis of major bioactivity databases (ChEMBL, BindingDB, PubChem) and patent literature confirms that no quantitative biological activity (IC50, Ki, EC50, ED50) has been reported for CAS 2415633-72-4 as of the search date [1]. This contrasts with numerous other imidazo[1,2-b]pyridazine-6-carboxamide derivatives, for which extensive kinase inhibition data exists. Researchers must therefore generate de novo biological data for this compound, as its activity cannot be inferred from publications on similar analogs.

Bioactivity Data
Supporting evidence
Target: 0 reported IC50/Ki/EC50 Related analogs: multiple IC50 values (2.60–15 nM)
De novo characterization required for target compound
Comprehensive database search; no prior data found
Data Integrity Procurement Assay Development

Application Scenarios


Kinase Selectivity Profiling Probe

Given the proven kinase inhibitory activity of structurally related imidazo[1,2-b]pyridazine-6-carboxamides, the target compound is optimally suited as a novel chemical probe for broad kinase selectivity screening panels (e.g., MKNK, PDE10A, CaMKII) to map the selectivity fingerprint conferred by its unique N-(2-(1,2,4-triazol-1-yl)ethyl) substituent [1][2]. Its entirely uncharacterized profile offers a genuine opportunity for first-in-class selectivity mapping.

SAR Studies for CNS Therapeutics

The compound's imidazo[1,2-b]pyridazine core is a privileged scaffold for central benzodiazepine receptor (CBR) ligands with demonstrated anticonvulsant effects [1]. Incorporating a 1,2,4-triazole moiety is consistent with medicinal chemistry strategies to enhance receptor affinity. This makes the compound a valuable template for SAR studies aimed at developing novel anxiolytic or antiepileptic agents.

ADME and PK Benchmarking

The absence of a bulky 2-tert-butyl substituent on the scaffold, which is present in a key commercial analog, makes this compound the preferred choice for establishing a baseline for absorption, distribution, metabolism, and excretion (ADME) properties. The lower predicted lipophilicity (cLogP ~0.5) may translate to superior aqueous solubility and a different metabolic profile, which is essential for in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Triazole-Mediated Interaction Probe

The ethyl-linked 1,2,4-triazole is a distinctive feature that enables exploration of hydrogen-bonding and metal-chelating interactions at biological targets. This compound is well-suited for use as a chemical biology tool in mechanistic studies investigating the role of triazole pharmacophores in target engagement, complementing existing tools that utilize different heterocyclic appendages .

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Unique N-(2-(1,2,4-triazol-1-yl)ethyl) substitution
Kinase selectivity fingerprint mapping
CNS benzodiazepine receptor profiling
Imidazo[1,2-b]pyridazine core with triazole
CBR/PBR affinity differentiation
ADME property comparison (des‑tert‑butyl)
Lower predicted lipophilicity
Membrane permeability and metabolic stability
Triazole‑mediated target engagement studies
1,2,4‑triazole hydrogen‑bonding/chelating motif
Target binding contribution of triazole
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